(S,S)-TsDPEN synthesis from (1S,2S)-1,2-diphenylethylenediamine
(S,S)-TsDPEN synthesis from (1S,2S)-1,2-diphenylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN, from its precursor (1S,2S)-1,2-diphenylethylenediamine. (S,S)-TsDPEN is a crucial chiral ligand in asymmetric catalysis, widely employed in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This document details the experimental protocol, presents key quantitative data, and visualizes the synthesis workflow.
Synthesis Overview
The synthesis of (S,S)-TsDPEN from (1S,2S)-1,2-diphenylethylenediamine ((1S,2S)-DPEN) is achieved through a selective N-monotosylation reaction. This process involves the reaction of the diamine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction and for facilitating the selective tosylation of one of the two amino groups.
Quantitative Data
The following tables summarize the key physical, chemical, and analytical data for the reactants and the final product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| (1S,2S)-1,2-Diphenylethylenediamine | C₁₄H₁₆N₂ | 212.29 | White to off-white solid | 83-85 |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | White to yellowish solid | 67-69 |
Table 2: Properties and Specifications of (S,S)-TsDPEN
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₂O₂S |
| Molecular Weight | 366.48 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 128-131 °C[1] |
| Optical Rotation | [α]²⁰/D +35° (c=1 in chloroform)[1] |
| Purity (Typical) | ≥98% |
Table 3: Spectroscopic Data for (S,S)-TsDPEN
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | This data is not yet fully available in the public domain. Typical signals would include aromatic protons from the phenyl and tosyl groups, methine protons of the ethylenediamine (B42938) backbone, the amine protons, and the methyl protons of the tosyl group. |
| ¹³C NMR (CDCl₃, 100 MHz) | This data is not yet fully available in the public domain. Expected signals would correspond to the carbons of the phenyl rings, the tosyl group (including the methyl and sulfonyl-bearing carbons), and the ethylenediamine backbone. |
| FTIR (KBr) | Characteristic peaks would be expected for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
Experimental Protocol
This section provides a detailed methodology for the synthesis of (S,S)-TsDPEN, adapted from a reliable procedure for a similar N-monosulfonylation of a chiral diamine[2].
Materials and Equipment:
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(1S,2S)-1,2-Diphenylethylenediamine ((1S,2S)-DPEN)
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p-Toluenesulfonyl chloride (TsCl)
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Triethylamine (B128534) (Et₃N)
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Dichloromethane (B109758) (DCM), anhydrous
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Ethyl acetate
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Petroleum ether
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Water (deionized)
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Three-necked round-bottomed flask
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Dropping funnel
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Magnetic stirrer and stir bar
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Ice bath
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Thermometer
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Separatory funnel
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Rotary evaporator
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Büchner funnel and filter flask
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a 100-mL three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (1S,2S)-1,2-diphenylethylenediamine (1.06 g, 5.00 mmol) and triethylamine (1.39 mL, 10.0 mmol) in 40 mL of anhydrous dichloromethane.
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Addition of Tosyl Chloride: Cool the resulting solution to 0-5 °C using an ice bath. Dissolve p-toluenesulfonyl chloride (0.953 g, 5.00 mmol) in 20 mL of anhydrous dichloromethane and add this solution dropwise to the stirred diamine solution over a period of 30 minutes, maintaining the internal temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6 hours. The reaction mixture will become a white, heterogeneous slurry.
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Workup: Transfer the reaction mixture to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a white solid.
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Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add petroleum ether until the solution becomes cloudy. Reheat the solution until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
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Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethyl acetate/petroleum ether (1:1 v/v), and dry under vacuum to yield (S,S)-TsDPEN as a white crystalline solid. A typical yield for this type of reaction is in the range of 80-85%[2].
Visualizations
The following diagrams illustrate the synthesis workflow and the chemical transformation.
